Ethyl 4-((5-cyanopyridin-2-yl)oxy)piperidine-1-carboxylate
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Overview
Description
Ethyl 4-((5-cyanopyridin-2-yl)oxy)piperidine-1-carboxylate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound belongs to the class of piperidine derivatives, which are known for their significant role in the pharmaceutical industry .
Preparation Methods
The synthesis of Ethyl 4-((5-cyanopyridin-2-yl)oxy)piperidine-1-carboxylate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing complex organic molecules .
Industrial production methods for this compound may involve optimization of the Suzuki–Miyaura coupling reaction to achieve higher yields and purity. This can include the use of specific solvents, temperature control, and purification techniques to isolate the desired product .
Chemical Reactions Analysis
Ethyl 4-((5-cyanopyridin-2-yl)oxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as amines or thiols can replace existing substituents.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol .
Scientific Research Applications
Ethyl 4-((5-cyanopyridin-2-yl)oxy)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studying various biochemical pathways.
Medicine: Piperidine derivatives, including this compound, are explored for their potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-((5-cyanopyridin-2-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-((5-cyanopyridin-2-yl)oxy)piperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate: This compound has a similar piperidine core but with different substituents, leading to distinct biological activities.
Pyridine derivatives: These compounds share the pyridine ring structure but differ in their functional groups and overall molecular architecture.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-(5-cyanopyridin-2-yl)oxypiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-2-19-14(18)17-7-5-12(6-8-17)20-13-4-3-11(9-15)10-16-13/h3-4,10,12H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UENVGSPZVKCPHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)OC2=NC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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